Acridine half-mustard
Acridine half-mustard
Acridine half-mustard is a member of the class of aminoacridines that is acridine which is substituted by a methoxy group at position 2, chlorine at position 6, and a {3-[(2-chloroethyl)amino]propyl}amino group at position 9. It has a role as a mutagen. It is a member of aminoacridines, a secondary amino compound, an organochlorine compound and an aromatic ether. It is a conjugate base of an acridine half-mustard(2+).
Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)
Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
17070-44-9
VCID:
VC21021990
InChI:
InChI=1S/C19H21Cl2N3O/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24)
SMILES:
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl
Molecular Formula:
C19H21Cl2N3O
Molecular Weight:
378.3 g/mol
Acridine half-mustard
CAS No.: 17070-44-9
Cat. No.: VC21021990
Molecular Formula: C19H21Cl2N3O
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acridine half-mustard is a member of the class of aminoacridines that is acridine which is substituted by a methoxy group at position 2, chlorine at position 6, and a {3-[(2-chloroethyl)amino]propyl}amino group at position 9. It has a role as a mutagen. It is a member of aminoacridines, a secondary amino compound, an organochlorine compound and an aromatic ether. It is a conjugate base of an acridine half-mustard(2+). Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992) |
|---|---|
| CAS No. | 17070-44-9 |
| Molecular Formula | C19H21Cl2N3O |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine |
| Standard InChI | InChI=1S/C19H21Cl2N3O/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24) |
| Standard InChI Key | OAPNFEMIOBGOHM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl |
| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl |
| Melting Point | 520 to 523 °F (decomposes) (NTP, 1992) |
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